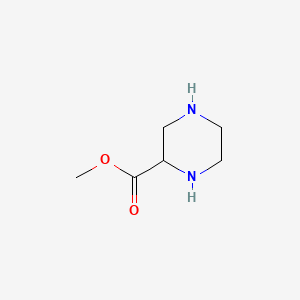

Methyl Piperazine-2-carboxylate

概述

描述

Methyl Piperazine-2-carboxylate is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in pharmaceuticals due to their biological activity and ability to interact with various biological targets .

准备方法

Synthetic Routes and Reaction Conditions

Methyl Piperazine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, reductive amination, and amide bond formation .

化学反应分析

Types of Reactions

Methyl Piperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

科学研究应用

Pharmaceutical Development

Overview

MPC serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly important in developing drugs targeting neurological disorders and other therapeutic areas.

Key Applications

- Neurological Disorders : MPC derivatives have been explored for their potential in treating conditions such as depression and anxiety, where they act on neurotransmitter systems.

- HIV Protease Inhibitors : Certain MPC derivatives are structural units in the synthesis of HIV protease inhibitors, showcasing their importance in antiviral drug development .

Chemical Synthesis

Overview

In organic chemistry, MPC is utilized as a building block for synthesizing more complex molecules. This property makes it valuable across various industries, including materials science and agrochemicals.

Key Applications

- Building Block for Complex Molecules : MPC is employed to create esters and amides that serve as intermediates in the synthesis of various organic compounds.

- Innovative Material Development : It contributes to the formulation of polymers with enhanced properties, such as flexibility and durability .

Biochemical Research

Overview

MPC is used extensively in biochemical studies to understand its effects on biological systems. This research helps elucidate mechanisms of action for potential therapeutic applications.

Key Applications

- Enzyme Inhibition Studies : Researchers utilize MPC to study enzyme interactions and inhibition, providing insights into drug mechanisms.

- Receptor Binding Studies : Its role in receptor binding studies aids in understanding drug-receptor interactions crucial for drug design.

Polymer Science

Overview

MPC can be incorporated into polymer formulations to enhance their physical properties. This application is vital for developing advanced materials used in various industries.

Key Applications

- Flexible Polymers : By modifying polymer structures with MPC, researchers can improve flexibility and mechanical strength.

- Durable Coatings : MPC-modified polymers are used in coatings that require enhanced durability and resistance to environmental factors .

Analytical Chemistry

Overview

MPC is also significant in analytical chemistry, where it aids in the detection and quantification of related substances.

Key Applications

- Quality Control Processes : It is employed in analytical methods for quality assurance in pharmaceutical manufacturing.

- Detection Methods Development : Researchers develop new analytical techniques utilizing MPC for more accurate substance identification .

Data Tables

| Application Area | Specific Use Case | Example Compound/Process |

|---|---|---|

| Pharmaceutical | Drug development for neurological disorders | MPC derivatives targeting serotonin receptors |

| Chemical Synthesis | Intermediate for complex organic molecules | Synthesis of esters and amides |

| Biochemical Research | Enzyme inhibition studies | Inhibition assays with MPC derivatives |

| Polymer Science | Enhancing polymer properties | Flexible coatings using MPC-modified polymers |

| Analytical Chemistry | Quality control | Detection methods using MPC |

Case Studies

- HIV Protease Inhibitors

- Polymer Formulation

-

Enzyme Interaction Studies

- Objective: Studied the interaction of MPC derivatives with specific enzymes.

- Outcome: Identified key binding affinities that could inform future drug design efforts targeting similar enzymes.

作用机制

The mechanism of action of Methyl Piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .

相似化合物的比较

Methyl Piperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

Piperazine-2-carboxylic acid: Similar in structure but lacks the methyl group, leading to different chemical properties and reactivity.

N,N’-Di(trifluoroacetyl)piperazine-2-carboxylate: Contains trifluoroacetyl groups, which significantly alter its reactivity and applications.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain applications .

生物活性

Methyl piperazine-2-carboxylate (MPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

This compound is characterized by a piperazine ring with a carboxylate functional group and a methyl ester. Its molecular formula is . The presence of the methyl group enhances its reactivity and solubility, making it suitable for various biological applications.

MPC exhibits its biological effects primarily through interaction with neurotransmitter receptors and enzymes. It acts as a ligand, influencing signal transduction pathways that alter neuronal activity. Specific mechanisms include:

- Receptor Binding : MPC may bind to various neurotransmitter receptors, potentially affecting mood and behavior.

- Enzyme Modulation : It can modulate the activity of certain enzymes involved in metabolic pathways .

Antimicrobial Properties

MPC has shown promising antimicrobial activity against several pathogens. A study indicated that derivatives of piperazine compounds, including MPC, possess selective antibacterial properties against Chlamydia species . The following table summarizes the antibacterial activity of various piperazine derivatives:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Chlamydia trachomatis | 50 μg/mL |

| LQFM104 | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 8 μg/mL |

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities, including antidepressant and anxiolytic effects. Research on related compounds suggests that MPC may also influence serotonergic pathways, potentially leading to anxiolytic-like effects in behavioral models .

Case Studies

- Antichlamydial Activity : In a study assessing the antichlamydial activity of piperazine derivatives, MPC was evaluated for its ability to reduce chlamydial inclusion numbers in infected cells. The results demonstrated significant efficacy against C. trachomatis, indicating its potential as a therapeutic agent .

- Behavioral Studies : In behavioral tests conducted on mice, compounds similar to MPC exhibited anxiolytic-like effects without affecting locomotor activity, suggesting a targeted action on anxiety pathways .

Safety and Toxicity

The safety profile of MPC has been explored through various toxicity studies. For instance, comparisons with other piperazine derivatives showed that MPC has lower toxicity levels than some established compounds like N,N-diethyl-4-methyl-l-piperazine carboxylic amide . This suggests that MPC could be a safer alternative in therapeutic applications.

属性

IUPAC Name |

methyl piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQZNBWVRPKMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375153 | |

| Record name | Methyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2758-98-7 | |

| Record name | Methyl Piperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl Piperazine-2-carboxylate interact with its target and what are the downstream effects?

A1: this compound (CHMA1004) functions as an activator of the METTL3/METTL14 complex, the key writer responsible for N6-methyladenosine (m6A) RNA methylation []. This methylation is a prevalent modification in eukaryotic mRNA, influencing mRNA splicing, transport, stability, and translation []. By activating METTL3/METTL14, CHMA1004 indirectly increases m6A methylation levels, leading to alterations in gene expression. The study specifically observed changes in the expression of genes related to dopamine neuron viability, neurodegeneration, and stress response pathways in the striatum of female rats following subchronic CHMA1004 treatment [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。